molecular formula C23H20FN3O2S B2397904 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1170425-30-5

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2397904
CAS No.: 1170425-30-5
M. Wt: 421.49
InChI Key: NGLUGAUCVXQWMA-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a benzothiazole core substituted with methyl groups at positions 4 and 7, a 2-fluorophenoxy moiety, and a pyridin-3-ylmethyl group.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-15-9-10-16(2)22-21(15)26-23(30-22)27(13-17-6-5-11-25-12-17)20(28)14-29-19-8-4-3-7-18(19)24/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLUGAUCVXQWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 4 7 dimethylbenzo d thiazol 2 yl 2 2 fluorophenoxy N pyridin 3 ylmethyl acetamide\text{N 4 7 dimethylbenzo d thiazol 2 yl 2 2 fluorophenoxy N pyridin 3 ylmethyl acetamide}

Its molecular formula is C18H19FN2OSC_{18}H_{19}FN_2OS, indicating the presence of a thiazole ring, fluorophenoxy group, and a pyridine moiety. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures can influence various pathways:

  • Inhibition of Enzymatic Activity : Compounds containing thiazole rings often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antimicrobial Activity : Some derivatives of benzothiazole have shown promising results against bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties : Thiazole derivatives have been investigated for their potential anticancer effects, including apoptosis induction in cancer cells through modulation of cell signaling pathways .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds and their potential implications for this compound.

Biological ActivityTargetEfficacyReference
Enzyme InhibitionCOXModerate
AntimicrobialM. tuberculosisSignificant
CytotoxicityCancer CellsHigh
Anti-inflammatoryVariousVariable

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of thiazole derivatives against drug-resistant strains of M. tuberculosis. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial activity, suggesting that this compound could also exhibit similar properties if tested .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that compounds with similar thiazole structures induced apoptosis in various cancer cell lines. These findings highlight the potential for further development and testing of this compound as an anticancer agent .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
The compound's structural similarity to other benzothiazole derivatives suggests potential anticancer properties. Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development. For instance, studies have demonstrated that modifications in the benzothiazole structure can enhance anticancer efficacy against specific tumor cell lines, such as A549 and C6 .

Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents. The presence of the fluorophenoxy group may enhance the compound's interaction with microbial targets, increasing its efficacy .

Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly in pathways associated with cancer progression or microbial resistance. The amide functional group is known for its ability to act as a ligand in enzyme binding, potentially leading to the development of inhibitors for therapeutic targets .

Biochemical Research

Mechanistic Studies
Research into the mechanisms of action for similar compounds suggests that N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide could be used to study cellular pathways involved in apoptosis and cell cycle regulation. Its ability to induce caspase activation has been noted in related compounds, indicating a pathway through which it may exert anticancer effects .

Bioconjugation Studies
The unique structure of this compound allows it to be explored in bioconjugation studies where it can be linked to biomolecules for targeted delivery systems in cancer therapy. This application is particularly relevant in developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Material Science Applications

Polymer Chemistry
The compound's unique chemical structure makes it a candidate for incorporation into polymer matrices for various applications, including drug delivery systems and smart materials. Its ability to interact with various substrates could lead to innovations in material science where controlled release of therapeutic agents is required.

Nanotechnology
In nanotechnology, derivatives of benzothiazole have been used to create nanoparticles that can deliver drugs more effectively. The incorporation of this compound into nanoparticle formulations could enhance the stability and bioavailability of drugs.

Summary Table of Applications

Application AreaPotential UsesRelevant Findings
PharmacologyAnticancer agents, antimicrobial agentsInduces apoptosis; antibacterial activity noted
Biochemical ResearchMechanistic studies, bioconjugationCaspase activation; potential for targeted therapies
Material SciencePolymer chemistry, nanotechnologyDrug delivery systems; nanoparticle formulations

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Potential: N-Substituted 2-arylacetamides exhibit structural parallels to penicillin derivatives and demonstrate ligand-coordination abilities, hinting at antimicrobial or metal-binding applications for the target compound .
  • Optimization Challenges : The compound’s larger size and lipophilicity may necessitate formulation adjustments to enhance solubility, a common issue with aromatic acetamides .

Q & A

Q. Q1. What are the critical steps and analytical methods for synthesizing and validating this compound?

The synthesis involves sequential substitution, reduction, and condensation reactions. Key steps include:

  • Substitution reaction : Alkaline conditions for introducing the pyridinylmethoxy group (e.g., using 2-pyridinemethanol as in ).
  • Reduction : Acidic conditions with iron powder to reduce nitro intermediates to anilines .
  • Condensation : Cyanoacetic acid or similar reagents with condensing agents (e.g., DCC or EDCI) to form the acetamide backbone .

Q. Characterization :

  • NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation .
  • HPLC for purity assessment (>95% typical) .

Advanced Reaction Optimization

Q. Q2. How can researchers address low yields in the condensation step?

Low yields often arise from competing side reactions or poor solubility. Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DCM) improve reactant solubility .
  • Catalyst screening : Use coupling agents like HATU or T3P to enhance efficiency .
  • Temperature control : Maintaining 0–5°C during sensitive steps reduces decomposition .

Q. Example data :

ConditionYield (%)Purity (%)
DMF, EDCI, RT5292
DCM, HATU, 0°C7896

Adapted from

Biological Activity & Mechanism

Q. Q3. What methodologies are used to evaluate this compound’s biological activity?

  • Kinase inhibition assays : Fluorescence-based ADP-Glo™ assays to measure IC50 values .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational docking : AutoDock Vina to predict binding modes to kinase ATP pockets .

Q. Key findings :

  • Substitution at the 4,7-dimethylbenzo[d]thiazole enhances selectivity for EGFR kinases .
  • Fluorophenoxy groups improve membrane permeability (logP ~3.2) .

Advanced Structural Analysis

Q. Q4. How can NMR spectral ambiguities in the pyridin-3-ylmethyl group be resolved?

  • 2D NMR techniques : HSQC and HMBC to correlate protons with adjacent carbons .
  • Deuterated solvent screening : DMSO-d6 vs. CDCl3 to shift overlapping peaks .
  • Comparative analysis : Cross-reference with simpler analogs (e.g., pyridine-methyl derivatives) .

Q. Example :

  • 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, pyridine-H2), 5.21 (s, 2H, CH2N) .

Contradictory Biological Data

Q. Q5. How should researchers interpret conflicting cytotoxicity results across studies?

Discrepancies may arise from assay conditions or cell line variability. Mitigation strategies:

  • Standardized protocols : Use CLSI guidelines for cell culture and dosing .
  • Metabolic stability testing : Microsomal assays (e.g., human liver microsomes) to assess half-life .
  • Orthogonal assays : Combine MTT with apoptosis markers (Annexin V/PI) .

Case study : A 10-fold difference in IC50 (HeLa vs. A549) was linked to differential EGFR expression .

Computational Design & SAR

Q. Q6. What computational tools predict the impact of substituent modifications on activity?

  • Quantum chemical calculations : Gaussian09 for optimizing geometries and calculating electrostatic potentials .
  • Molecular dynamics (MD) : GROMACS to simulate ligand-receptor binding stability .
  • SAR libraries : Modify substituents (e.g., replacing 2-fluorophenoxy with 4-fluorophenyl) and compare LogD/IC50 .

Q. Example modification :

SubstituentLogDEGFR IC50 (nM)
2-fluorophenoxy3.112
4-fluorophenyl3.428

Data from

Stability & Storage

Q. Q7. What conditions ensure long-term stability of this compound?

  • Storage : -20°C under argon in amber vials to prevent oxidation .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks .

Advanced Purification Challenges

Q. Q8. How can silica column limitations be overcome during purification?

  • Alternative matrices : Use C18 reverse-phase columns for polar byproducts .
  • Gradient optimization : Stepwise MeOH/H2O gradients (5% → 40% over 30 min) .
  • Prep-HPLC : Employ with 0.1% TFA modifier to sharpen peaks .

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